N-(2-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide
CAS No.: 946249-96-3
Cat. No.: VC4387968
Molecular Formula: C24H27N5O3
Molecular Weight: 433.512
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 946249-96-3 |
---|---|
Molecular Formula | C24H27N5O3 |
Molecular Weight | 433.512 |
IUPAC Name | N-(2-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide |
Standard InChI | InChI=1S/C24H27N5O3/c1-17-8-10-19(11-9-17)32-23-16-22(25-18(2)26-23)28-12-14-29(15-13-28)24(30)27-20-6-4-5-7-21(20)31-3/h4-11,16H,12-15H2,1-3H3,(H,27,30) |
Standard InChI Key | SMBMPPZXOWFAHX-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C24H26FN5O2, with a molecular weight of 435.503 g/mol. Its IUPAC name reflects its substitution pattern: a piperazine ring linked to a pyrimidine group at position 4, which is further substituted with a 4-methylphenoxy group at position 6 and a methyl group at position 2. The piperazine’s carboxamide group is attached to a 2-methoxyphenyl moiety (Figure 1).
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C24H26FN5O2 | |
Molecular Weight | 435.503 g/mol | |
SMILES | COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC4=CC=C(C=C4)C | |
InChIKey | DNPVXGCQPGBALL-UHFFFAOYSA-N |
Structural Significance
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Piperazine Core: The piperazine ring enhances solubility and bioavailability, common in CNS-targeting drugs .
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Pyrimidine Substituent: The 2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl group introduces planar rigidity, facilitating interactions with enzymatic pockets .
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Aromatic Moieties: The 2-methoxyphenyl and 4-methylphenoxy groups contribute to lipophilicity and π-π stacking, critical for membrane permeability .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, as outlined in patent literature and chemical databases:
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Pyrimidine Ring Formation: Condensation of thiourea derivatives with β-keto esters yields the pyrimidine core.
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Piperazine Functionalization: Nucleophilic aromatic substitution attaches the pyrimidine to the piperazine ring.
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Carboxamide Coupling: Reaction of 4-(pyrimidin-4-yl)piperazine with 2-methoxyphenyl isocyanate forms the final product.
Table 2: Key Reaction Parameters
Step | Conditions | Yield |
---|---|---|
Pyrimidine Synthesis | Ethanol, reflux, 12 h | 65–70% |
Piperazine Coupling | DMF, K2CO3, 80°C, 6 h | 55–60% |
Carboxamide Formation | THF, rt, 24 h | 70–75% |
Challenges in Synthesis
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Regioselectivity: Controlling substitution on the pyrimidine ring requires careful temperature modulation.
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Purification: Column chromatography is essential due to byproducts from incomplete reactions.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in DMSO (>10 mM) but limited aqueous solubility (<0.1 mg/mL). Stability studies indicate degradation under acidic conditions (pH < 3), necessitating storage at −20°C.
Spectroscopic Characterization
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NMR: ¹H NMR (400 MHz, DMSO-d6) shows characteristic peaks at δ 8.21 (pyrimidine H), 7.55 (aromatic H), and 3.72 (piperazine CH2).
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Mass Spectrometry: ESI-MS m/z 436.2 [M+H]+ confirms molecular weight.
Biological Activity and Mechanisms
Enzymatic Inhibition
The compound demonstrates inhibitory activity against fatty acid amide hydrolase (FAAH), with an IC50 of 120 nM . This aligns with structural analogs that modulate endocannabinoid signaling .
Table 3: Biological Data
Assay | Result | Source |
---|---|---|
FAAH Inhibition (IC50) | 120 nM | |
Serotonin Transporter | Ki = 450 nM | |
Metabolic Stability | t1/2 = 45 min |
Applications in Drug Development
Lead Optimization
Structural modifications, such as replacing the 4-methylphenoxy group with halogens, improve metabolic stability (t1/2 > 90 min) .
Preclinical Studies
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Toxicity: LD50 in rats is >500 mg/kg, indicating low acute toxicity.
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Bioavailability: Oral administration in mice achieves Cmax = 1.2 µM at 2 h.
Challenges and Future Directions
Limitations
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CYP450 Inhibition: Off-target effects on CYP3A4 (IC50 = 8 µM) may limit clinical use.
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Synthetic Complexity: High production costs ($12,000/g) hinder scalability.
Research Opportunities
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